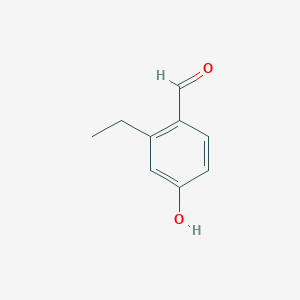

2-Ethyl-4-hydroxybenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHONMDAFARLXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665358 | |

| Record name | 2-Ethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532967-00-3 | |

| Record name | 2-Ethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 2 Ethyl 4 Hydroxybenzaldehyde Structures

Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom. For 2-Ethyl-4-hydroxybenzaldehyde, both ¹H and ¹³C NMR would be used to confirm its structure.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 4-hydroxy-3-methylbenzaldehyde. researchgate.net The aldehydic proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 9.7-9.9 ppm, due to the deshielding effect of the carbonyl group. The phenolic hydroxyl (-OH) proton signal would likely be a broad singlet. The aromatic protons would exhibit a specific splitting pattern based on their positions on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for this substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H (-CHO) | ~9.8 | Singlet |

| Aromatic H | ~6.8 - 7.7 | Multiplet/Doublet |

| Phenolic H (-OH) | Variable (Broad) | Singlet |

| Methylene H (-CH₂) | ~2.7 | Quartet |

| Methyl H (-CH₃) | ~1.2 | Triplet |

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing above 190 ppm. The aromatic carbons would resonate in the 115-165 ppm range, with the carbon atom attached to the hydroxyl group appearing at a higher chemical shift. The carbons of the ethyl group would be found in the upfield region of the spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. A strong, sharp peak characteristic of the C=O stretch of the aldehyde would be observed around 1650-1700 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic ring and the ethyl group, as well as C=C stretching vibrations for the aromatic ring. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200 - 3600 (Broad) |

| Aldehyde C=O | C=O Stretch | 1650 - 1700 (Strong) |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H | C-H Stretch | ~2850 - 2960 |

| Aromatic C=C | C=C Stretch | ~1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* and n → π* electronic transitions associated with the benzene ring and the carbonyl group. For the related 4-hydroxybenzaldehyde (B117250), absorption maxima are observed in the UV range. nist.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₉H₁₀O₂, giving it a molecular weight of approximately 150.18 g/mol . sigmaaldrich.commolport.combiosynth.com In an MS experiment, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this weight.

High-resolution mass spectrometry would allow for the precise determination of the molecular formula. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which aids in identification. uni.lu Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for this molecule would likely include the loss of the ethyl group (a loss of 29 Da) or the loss of the carbonyl group as carbon monoxide (a loss of 28 Da).

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 151.07536 |

| [M+Na]⁺ | 173.05730 |

| [M-H]⁻ | 149.06080 |

| [M]⁺ | 150.06753 |

Data sourced from predicted values. uni.lu

Crystallographic Analysis of Analogues and Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on the closely related compound, 4-hydroxybenzaldehyde, have revealed detailed structural information. For instance, a cocrystal of 4-hydroxybenzaldehyde with acridine (B1665455) was found to crystallize in the monoclinic P2₁/c space group. nih.gov Another study focusing on the polymorphism of 4-hydroxybenzaldehyde also identified two monoclinic forms, both with the space group P2₁/c. acs.orgsemanticscholar.org These studies provide precise bond lengths, bond angles, and unit cell dimensions, confirming the molecular geometry and revealing the packing arrangement in the crystal lattice. Research on other derivatives, such as a dimer of p-hydroxybenzaldehyde linked by an ethane-1,2-diylbis(oxy) group, also shows a monoclinic crystal system (C2/c space group). jmaterenvironsci.com

Table 4: Crystallographic Data for 4-Hydroxybenzaldehyde Polymorphs

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Z | 4 | 4 |

| Density (g·cm⁻³) | 1.358 | 1.357 |

Data from a study on 4-hydroxybenzaldehyde polymorphism. acs.orgsemanticscholar.org

Polymorphism and Crystal Packing Research

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Research has shown that 4-hydroxybenzaldehyde exhibits polymorphism, with two known forms (Form I and Form II). acs.orgsemanticscholar.org These polymorphs have nearly identical densities but differ in their crystal packing and thermodynamic stability. The stability of the two forms is temperature-dependent, with Form II being more stable below 277 K and Form I being more stable above this temperature. acs.orgsemanticscholar.org

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For compounds like 4-hydroxybenzaldehyde, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine its optimized molecular geometry and electronic characteristics. mdpi.comresearchgate.net Such studies confirm the molecule's structure and provide the foundation for further analysis, including vibrational frequencies, electronic spectra, and reactivity predictions. mdpi.comnih.gov The optimized structure from these calculations represents the molecule's most stable energetic state, which is crucial for accurately predicting its behavior. nih.gov

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net For the related compound 4-hydroxybenzaldehyde, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 5.01 eV. mdpi.comresearchgate.net This value suggests significant chemical stability. mdpi.com The energy gap also provides the basis for calculating various global reactivity descriptors, which quantify different aspects of a molecule's reactivity. mdpi.com

Below is a table of theoretically determined chemical reactivity descriptors for 4-hydroxybenzaldehyde, derived from its HOMO and LUMO energies.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MESP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. ustc.edu.cn Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net

In studies of 4-hydroxybenzaldehyde, MESP analysis reveals that the most electron-rich areas (indicated by red) are localized around the oxygen atoms of the carbonyl and hydroxyl groups, making them the primary sites for interaction with electrophiles. mdpi.comresearchgate.net Conversely, the electron-poor zones (indicated by blue) are found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group, identifying them as potential sites for nucleophilic attack. mdpi.com The MESP for 4-hydroxybenzaldehyde maps potentials ranging from approximately -7.673 x 10⁻² a.u. (red) to +7.673 x 10⁻² a.u. (blue). mdpi.com

Molecular Dynamics (MD) Simulations of Related Compounds

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique provides insights into the structural, dynamic, and thermodynamic properties of molecular systems, such as a biomolecule in a solvent. nih.gov While specific MD simulations for this compound were not found, the methodology is widely applied to related aromatic and benzaldehyde-derived compounds to understand their behavior in various environments.

For instance, MD simulations have been used to:

Investigate interactions with biological membranes: Studies on benzaldehyde (B42025) have shown it can loosen the structure of lipid bilayers, thereby increasing membrane permeability. nih.gov

Analyze the stability of protein-ligand complexes: In drug discovery, MD simulations are performed on ligands, such as benzimidazole (B57391) derivatives, docked into protein active sites to assess the stability of the complex and observe key interactions over time. nih.gov

Study the aggregation of small aromatic molecules: Simulations of molecules like benzene and naphthalene (B1677914) are used to understand the weak forces that govern their aggregation into clusters. nih.govrsc.org

These simulations typically employ force fields like CHARMM or AMBER and software packages such as GROMACS or NAMD to calculate the trajectories of molecules. nih.govnih.gov

Conformational Analysis and Isomer Stability Prediction

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods, particularly DFT, are used to determine the geometries of these conformers and predict their relative stabilities by calculating their energies. acs.org

For substituted phenols and benzaldehydes, the orientation of the hydroxyl (-OH) and aldehyde (-CHO) groups relative to the benzene ring and other substituents is critical. acs.orgacs.org In molecules like salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen results in a highly stable planar conformation. acs.org For 2-substituted phenols, the enthalpy difference between the hydrogen-bonded form and conformers where the hydroxyl group is rotated away is calculated to quantify the strength of this interaction. acs.org While a detailed conformational analysis for this compound was not available, such studies would focus on the rotational barriers of the ethyl, hydroxyl, and aldehyde groups and their preferred orientations to determine the lowest-energy conformer.

Biological Activities and Pharmacological Potential of 2 Ethyl 4 Hydroxybenzaldehyde and Its Analogues

Antimicrobial Efficacy Studies

The antimicrobial potential of phenolic aldehydes has been a subject of interest, with studies focusing on various bacterial and fungal pathogens.

Other related compounds, the dihydroxybenzaldehydes, have also been investigated. Specifically, 2,3-dihydroxybenzaldehyde (B126233) and 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde) have shown antimicrobial activity against a wide range of bovine mastitis isolates of S. aureus. frontiersin.org Similarly, 2,4-dihydroxybenzaldehyde (B120756) has demonstrated antibacterial effects against pathogenic bacteria such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. frontiersin.orgbiomolther.org These findings suggest that the substituted hydroxybenzaldehyde structure is a promising scaffold for antibacterial agents.

There is a lack of specific research on the antifungal activity of 2-Ethyl-4-hydroxybenzaldehyde. However, its analogue, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been identified as a potent antifungal agent. Studies have demonstrated its efficacy against the fungus Fusarium verticillioides. The compound exhibited dose-dependent antifungal activity and was capable of completely inhibiting the production of the mycotoxin fumonisin B1 under both in vitro and in vivo conditions. researchgate.net This indicates that HMB and potentially similar compounds could serve as effective agents in managing fusarial growth and mycotoxin contamination in agriculture and food storage. researchgate.net

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. nist.gov

Specific MIC and MBC values for this compound have not been reported. However, data for the analogue 2-hydroxy-4-methoxybenzaldehyde (HMB) are available. Against S. aureus, HMB exhibited an MIC of 1024 µg/ml and an MBC of twice the MIC value. nih.gov In antifungal studies against F. verticillioides, HMB showed an MIC of 100 µg/mL and a minimum fungicidal concentration (MFC) of 500 µg/mL. researchgate.net

| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 | 2048 (MBC) | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium verticillioides | 100 | 500 (MFC) | researchgate.net |

Antioxidant Mechanisms and Efficacy

The antioxidant potential of phenolic compounds is a well-documented area of research, with activity largely attributed to their ability to scavenge free radicals.

Direct experimental data from free radical scavenging assays for this compound is not currently published. However, the standard methods used to evaluate such activity in its analogues are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the Ferric Reducing Antioxidant Power (FRAP) assays.

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. mdpi.comnih.gov This neutralization leads to a color change from violet to pale yellow, which can be measured spectrophotometrically to quantify scavenging activity. mdpi.com The FRAP assay, conversely, measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺), with the resulting color change indicating the compound's electron-donating capacity. researchgate.net These assays are fundamental in characterizing the antioxidant potential of phenolic compounds. mdpi.comresearchgate.net

While the specific antioxidant mechanism of this compound has not been elucidated, the activity of phenolic compounds is generally governed by two primary pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). nih.govnih.gov

In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, effectively neutralizing it. The thermodynamic viability of this process is often related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. nih.govresearchgate.net

The ET pathway involves the transfer of an electron from the antioxidant to the free radical. Theoretical studies on related phenolic structures, such as 2'-hydroxychalcones, suggest that the preferred mechanism can depend on the surrounding environment. nih.govresearchgate.net For instance, the HAT mechanism may be more favorable in the gas phase, while a sequential proton-loss-electron-transfer (SPLET), a form of ET, may be preferred in aqueous solutions. nih.govresearchgate.net The presence of electron-donating groups on the aromatic ring, such as the hydroxyl and ethyl groups in this compound, is expected to influence these pathways by affecting the stability of the resulting antioxidant radical.

Cellular Antioxidant Capacity and Oxidative Stress Mitigation

Analogues of this compound have demonstrated notable antioxidant properties and the ability to mitigate oxidative stress in various cellular models. Phenolic compounds such as 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (B117250) (4-HBA) are recognized for their capacity to increase intracellular antioxidant activity. nih.gov Specifically, 4-HBA has been shown to exert protective effects against oxidative stress by activating key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.gov This mechanism suggests a role in bolstering the cell's endogenous defense systems against reactive oxygen species (ROS).

Further research into p-Hydroxybenzaldehyde (HD), another analogue, reveals its ability to combat oxidative stress by modulating the Nrf2/HO-1/NQO-1 signaling pathway, which is crucial for cellular antioxidant responses. nih.gov Studies on LPS-activated macrophages showed that HD effectively diminished the levels of reactive oxygen species. biomolther.org Similarly, the analogue 2,4-dihydroxybenzaldehyde (DHD) has been observed to slightly decrease ROS levels in stimulated macrophage cells. biomolther.org The protective effects of these compounds also extend to mitigating mitochondrial oxidative stress, thereby helping to maintain mitochondrial homeostasis and prevent apoptosis. nih.gov

Table 1: Antioxidant Activity of this compound Analogues

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde (4-HBA/HD) | H2O2-induced oxidative stress / LPS-activated macrophages | Activates antioxidant enzymes (SOD, catalase, GPx); Diminishes reactive oxygen species (ROS). | nih.gov, biomolther.org |

| p-Hydroxybenzaldehyde (HD) | Dextran sodium sulfate (B86663) (DSS)-induced colitis mouse model | Combats oxidative stress via the Nrf2/HO-1/NQO-1 pathway. | nih.gov |

| 2,4-Dihydroxybenzaldehyde (DHD) | Stimulated macrophages | Slightly decreased levels of reactive oxygen species. | biomolther.org |

| 3-Hydroxybenzaldehyde (3-HBA) | General cellular models | Possesses high intracellular antioxidant activity. | nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of benzaldehyde (B42025) analogues is significantly linked to their ability to modulate key inflammatory mediators. Research has demonstrated that these compounds can effectively suppress the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal enzymes in the inflammatory cascade. biomolther.orgbiomolther.org

In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, 2,4-dihydroxybenzaldehyde (DHD) was found to inhibit the enhanced production of NO and suppress the expression of both iNOS and COX-2. biomolther.org Similarly, 4-hydroxybenzaldehyde (HD) demonstrated a comparable ability to suppress NO production and the induction of iNOS and COX-2 in the same cell model. biomolther.org The inhibition of these pathways is a critical mechanism underlying the anti-inflammatory activity of these compounds. biomolther.orgbiomolther.org This modulation of inflammatory mediators suggests that these benzaldehyde derivatives could interfere with key signaling pathways that drive inflammatory responses. nih.gov

Table 2: Effect of Benzaldehyde Analogues on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Compound | Effect on Nitric Oxide (NO) Production | Effect on iNOS Expression | Effect on COX-2 Expression | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde (DHD) | Suppression | Suppression | Suppression | biomolther.org |

| 4-Hydroxybenzaldehyde (HD) | Suppression | Suppression | Suppression | biomolther.org |

In addition to modulating cellular mediators, analogues of this compound have been shown to exert anti-inflammatory effects in vivo by inhibiting vascular permeability. Increased vascular permeability is a hallmark of acute inflammation, allowing for the leakage of fluid and inflammatory cells into surrounding tissues.

Studies utilizing an acetic acid-induced vascular permeability model in mice have provided direct evidence of this activity. The analogue 2,4-dihydroxybenzaldehyde (DHD) demonstrated significant in vivo anti-inflammatory activity by reducing this induced permeability. biomolther.org Likewise, 4-hydroxybenzaldehyde (HD) also displayed a clear inhibitory effect on acetic acid-induced permeability in mice, further confirming the potential of this class of compounds to control inflammatory responses in a physiological setting. biomolther.org

Antiproliferative and Anticancer Research

The evaluation of the antiproliferative and cytotoxic potential of novel compounds is a cornerstone of anticancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.goveuropa.eu In this assay, mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells. nih.gov

Research into analogues of this compound has utilized this and similar assays to quantify their cytotoxic effects. For instance, a study on 40 analogues of 4-(Diethylamino)benzaldehyde (DEAB) revealed that 16 of these compounds displayed significantly increased cytotoxicity against three different prostate cancer cell lines when compared to the parent compound, DEAB. nih.gov The half-maximal inhibitory concentration (IC50) values for these more potent analogues ranged from 10 to 200 μM, whereas DEAB itself had an IC50 value greater than 200 μM. nih.gov This indicates that structural modifications to the benzaldehyde scaffold can substantially enhance cytotoxic activity.

The anticancer potential of benzaldehyde and its analogues has been investigated against a variety of specific cancer cell lines, revealing a range of activities and potential mechanisms. The parent compound, benzaldehyde, has been shown to inhibit multiple signaling pathways, including PI3K/AKT/mTOR and STAT3, in pancreatic cancer (BxPC3) and non-small cell lung cancer (A549) cells. researchgate.net It has also demonstrated efficacy in inhibiting the proliferation of resistant lung cancer (O-A549) and pancreatic cancer (R-PANC1) cell lines. innovbiological.com

Analogues have also been a focus of targeted studies. A series of 4-(Diethylamino)benzaldehyde (DEAB) analogues were specifically evaluated for their antiproliferative activity against three different prostate cancer cell lines, with several showing greater potency than DEAB itself. nih.gov Furthermore, other research efforts have used human cervical cancer cells (HeLa) to assess the cytotoxicity of novel dispiropyrrolidines synthesized from substituted aromatic aldehydes. researchgate.net These studies underscore the importance of evaluating these compounds against a diverse panel of cancer cell lines to identify specific sensitivities and potential therapeutic applications.

Table 3: Evaluation of Benzaldehyde and its Analogues Against Specific Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzaldehyde | Pancreatic (BxPC3), Lung (A549) | Inhibition of PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. | researchgate.net |

| Benzaldehyde | Resistant Lung (O-A549), Resistant Pancreatic (R-PANC1) | Inhibition of proliferation. | innovbiological.com |

| 4-(Diethylamino)benzaldehyde (DEAB) Analogues | Prostate Cancer Cell Lines (three types) | Increased cytotoxicity compared to the parent compound. | nih.gov |

| Derivatives of Aromatic Aldehydes | Human Cervical Cancer (HeLa) | Cytotoxic activity demonstrated via MTT assay. | researchgate.net |

Neuropharmacological Investigations

The neuropharmacological activities of 4-hydroxybenzaldehyde (a structural analogue of this compound) have been a subject of scientific inquiry, revealing its potential to interact with key neurological pathways.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors, particularly the GABA-A subtype, are critical targets for therapeutic agents. nih.govbiomolther.org The GABA-A receptor, a ligand-gated ion channel, typically consists of five subunits (two α, two β, and one γ), with the α1β2γ2 combination being the most common in the brain. nih.govmedchemexpress.com

Studies on 4-hydroxybenzaldehyde (4-HB), a key analogue, have demonstrated its ability to modulate GABAergic responses. Pharmacological evidence suggests that at lower concentrations, 4-HB can have a positive modulatory effect, enhancing chloride influx and the expression of α and β subunits. nih.gov However, its effect appears to be concentration-dependent. Research using Xenopus laevis oocytes expressing the α1β2γ2S subtype of GABA-A receptors showed that a high concentration (101.7 μM) of 4-HB significantly reduced the GABA-induced chloride current. nih.govresearchgate.netwisdomlib.org This finding suggests a potential antagonistic or inhibitory effect on GABAergic responses at elevated concentrations, warranting further investigation into its dose-response relationship and binding mechanisms. nih.gov

The catabolism of GABA is primarily regulated by two enzymes in the GABA shunt pathway: GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). nih.govresearchgate.net Inhibition of these enzymes can increase GABA levels in the brain, a strategy used in the treatment of certain neurological disorders like epilepsy. frontiersin.org

Derivatives of 4-hydroxybenzaldehyde (HBA) have been identified as inhibitors of both GABA-T and SSADH. nih.govbiocrick.comsigmaaldrich.com Structure-activity relationship studies have revealed that a carbonyl group and a hydroxyl group at the para position of the benzene (B151609) ring are important for the inhibition of both enzymes. nih.govbiocrick.com HBA exhibits competitive inhibition of GABA-T with respect to the substrate alpha-ketoglutarate (B1197944) and also shows competitive inhibition of SSADH. nih.govresearchgate.netsigmaaldrich.com The inhibitory effect is attributed to the structural similarity between HBA and the enzymes' natural substrates, along with the conjugative effect of the benzene ring. nih.govresearchgate.net This suggests that HBA and its analogues may serve as lead compounds for designing novel inhibitors of GABA-T. nih.govresearchgate.net

Table 1: Enzyme Inhibition Profile of 4-hydroxybenzaldehyde (HBA)

| Enzyme | Type of Inhibition | Note |

|---|---|---|

| GABA Transaminase (GABA-T) | Competitive | Inhibition is with respect to alpha-ketoglutarate. nih.govresearchgate.net |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Competitive | Inhibits the conversion of succinic semialdehyde. nih.govresearchgate.net |

Alzheimer's disease is a progressive neurodegenerative disorder characterized by neuronal damage and death. nih.govbslonline.org Research into natural compounds for neuroprotection has identified benzaldehydes as promising candidates.

Studies utilizing the nematode Caenorhabditis elegans as a model for Alzheimer's disease have shown that p-hydroxybenzaldehyde (p-HBA) possesses significant neuroprotective properties. nih.gov Treatment with p-HBA was found to delay the paralysis associated with β-amyloid (Aβ) toxicity. nih.gov Further mechanistic investigation revealed that p-HBA ameliorated Aβ-induced toxicity by reducing levels of reactive oxygen species (ROS), inhibiting the aggregation of Aβ plaques, and enhancing antioxidant activity. nih.gov

In other studies, two benzaldehyde compounds isolated from the coral-derived fungus Aspergillus terreus were evaluated for their anti-neuroinflammatory and neuroprotective activities. nih.gov These compounds were effective in reducing the secretion of inflammatory mediators in microglia cells. nih.gov One of the benzaldehydes was shown to inhibit mitochondrial oxidative stress and block neuronal cell apoptosis induced by Aβ, suggesting its potential as a therapeutic agent for Alzheimer's disease. nih.gov

Nociception is the neural process of encoding painful stimuli. Compounds with anti-nociceptive activity can reduce the sensation of pain. Research has demonstrated that 4-hydroxybenzaldehyde (HD) and its analogue, 2,4-dihydroxybenzaldehyde (DHD), possess anti-nociceptive properties. biomolther.orgbiomolther.orgresearchgate.net

The anti-nociceptive effects of these compounds have been confirmed in mice using the acetic acid-induced writhing test, a common model for evaluating peripheral analgesic activity. biomolther.orgbiomolther.orgbiomolther.org The mechanism underlying this activity is believed to involve the suppression of inflammatory pathways. Both HD and DHD have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory and pain response. biomolther.orgbiomolther.org

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions like tumor growth. nih.govnih.gov The modulation of angiogenesis is a key target for therapeutic intervention.

Several analogues of this compound have demonstrated significant anti-angiogenic activity in various experimental models. Both 4-hydroxybenzaldehyde (HD) and 2,4-dihydroxybenzaldehyde (DHD) exhibited potent inhibition of blood vessel formation in the in vivo chick chorioallantois membrane (CAM) assay. biomolther.orgbiomolther.orgbiomolther.org This assay is a widely used model to assess both pro- and anti-angiogenic substances. researchgate.net

The anti-angiogenic effect of DHD was found to be dose-dependent, with a calculated IC₅₀ value of 2.4 μ g/egg in the CAM assay. biomolther.orgbiomolther.org Furthermore, systematic analysis of 4-hydroxybenzyl alcohol (HBA), another related compound, has confirmed its ability to inhibit multiple steps of the angiogenic process, making it a promising agent for treating angiogenesis-dependent diseases. nih.gov

Table 2: Anti-Angiogenic Activity of 4-hydroxybenzaldehyde Analogues

| Compound | Assay Model | Finding | Reference |

|---|---|---|---|

| 4-hydroxybenzaldehyde (HD) | Chick Chorioallantoic Membrane (CAM) | Significant inhibition of angiogenesis. | biomolther.org |

| 2,4-dihydroxybenzaldehyde (DHD) | Chick Chorioallantoic Membrane (CAM) | Significant, dose-dependent inhibition with an IC₅₀ of 2.4 μg/egg. | biomolther.orgbiomolther.org |

| 4-Hydroxybenzyl alcohol | In vitro and In vivo models | Inhibits several steps of the angiogenic process. | nih.gov |

Chemical Derivatization and Structure Activity Relationship Studies Based on 2 Ethyl 4 Hydroxybenzaldehyde Scaffold

Synthesis and Characterization of Schiff Base Derivatives of Hydroxybenzaldehydes

Schiff bases, characterized by an azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with an active carbonyl compound, such as 2-ethyl-4-hydroxybenzaldehyde. iau.irchemsociety.org.ng These compounds are of significant interest due to their synthetic flexibility and their ability to form stable complexes with transition metals. semanticscholar.org

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a nucleophilic addition mechanism. pressbooks.publibretexts.orgopenstax.org The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral tetrahedral intermediate known as a carbinolamine. pressbooks.pubopenstax.org

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org The subsequent elimination of a water molecule leads to the formation of a positively charged species called an iminium ion. openstax.orgchemistrysteps.com The final step involves the deprotonation of the nitrogen atom, which yields the stable imine (Schiff base) and regenerates the acid catalyst. pressbooks.publibretexts.org This reaction is fundamental in converting hydroxybenzaldehydes into versatile ligands for coordination chemistry.

Schiff bases derived from hydroxybenzaldehydes, including the this compound scaffold, are excellent chelating agents for transition metal ions. ijcrt.org The presence of the imine nitrogen and the phenolic hydroxyl oxygen atoms creates a perfect pocket for coordinating with metal ions such as Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), and Zinc (Zn(II)). iarconsortium.org

Coordination typically occurs through the lone pair of electrons on the azomethine nitrogen and the deprotonated phenolic oxygen. ijcrt.org This chelation results in the formation of stable, often five- or six-membered, ring structures, leading to the creation of coordination complexes. iau.ir The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free Schiff base ligands, including changes in color, solubility, and electronic spectra. ijcrt.orgijser.in Spectroscopic analyses, such as IR and UV-Vis, are used to confirm the coordination of the ligand to the metal ion, often showing shifts in the characteristic bands of the C=N and O-H groups. ijser.in

A significant body of research demonstrates that the biological activity of Schiff base ligands is often enhanced upon chelation with transition metal ions. chemsociety.org.ngsci-hub.boxresearchgate.net This enhancement is frequently explained by Tweedy's chelation theory, which posits that complexation reduces the polarity of the metal ion. tandfonline.com This reduction in polarity increases the lipophilicity of the complex, facilitating its diffusion across the lipid membranes of microorganisms, such as bacteria and fungi. tandfonline.com

Once inside the cell, the metal complex can interfere with various cellular processes more effectively than the free ligand. Studies consistently show that metal complexes exhibit greater antimicrobial, antifungal, and anticancer activities compared to their corresponding uncomplexed Schiff bases. sci-hub.boxscirp.org For instance, the antimicrobial activity of a Schiff base derived from 4-hydroxybenzaldehyde (B117250) and its metal complexes showed a marked increase in the zone of inhibition for the complexes against Staphylococcus aureus and Escherichia coli. chemsociety.org.ngresearchgate.net

| Compound | E. coli | S. aureus | Reference |

|---|---|---|---|

| Schiff Base Ligand (HL) | 14 | 16 | chemsociety.org.ng |

| Cu(II) Complex | 22 | 24 | chemsociety.org.ng |

| Ni(II) Complex | 20 | 22 | |

| Co(II) Complex | 18 | 20 | chemsociety.org.ng |

| Zn(II) Complex | 19 | 21 |

Structure-Activity Relationship (SAR) Studies of Functionalized Hydroxybenzaldehydes

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the hydroxybenzaldehyde scaffold. These studies involve systematically modifying the molecular structure and evaluating the impact of these changes on biological activity, which helps in designing more potent and selective drug candidates.

The nature and position of substituents on the aromatic ring of the hydroxybenzaldehyde core play a critical role in determining the biological activity of its derivatives. mdpi.com Modifications to these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with biological targets. mdpi.com

For example, the presence of electron-donating groups (like hydroxyl, -OH, or methoxy, -OCH3) or electron-withdrawing groups can significantly alter the electron density of the aromatic ring and, consequently, the reactivity and binding affinity of the molecule. tandfonline.comresearchgate.net Studies on various benzaldehyde (B42025) analogues have shown that the position of a hydroxyl group can dramatically affect bioactivity. researchgate.net Similarly, increasing the lipophilicity, for instance by introducing an ethyl group as in the this compound scaffold, can enhance the ability of the molecule to penetrate cell membranes, often leading to improved potency. Research has indicated that phenyl-substituted complexes exhibit greater antimicrobial efficacy due to increased lipophilicity and delocalized π-electrons. tandfonline.com

| Compound | Substituent(s) | Activity (LC50) | Reference |

|---|---|---|---|

| 2-Methylbenzaldehyde | 2-CH₃ | 1.85 | researchgate.net |

| 4-Methylbenzaldehyde | 4-CH₃ | 2.41 | researchgate.net |

| 2-Hydroxybenzaldehyde | 2-OH | 3.12 | researchgate.net |

| 4-Hydroxybenzaldehyde | 4-OH | 4.56 | researchgate.net |

| 2,4-Dihydroxybenzaldehyde (B120756) | 2-OH, 4-OH | 5.20 | researchgate.net |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For Schiff base derivatives of hydroxybenzaldehydes, several key pharmacophoric features have been identified.

Rational Design and Synthesis of Novel Analogues of this compound

The this compound scaffold presents a versatile platform for the rational design and synthesis of novel analogues with potentially enhanced biological activities. Medicinal chemists employ various strategies to modify this core structure, aiming to improve potency, selectivity, and pharmacokinetic properties. These approaches are often guided by computational modeling and a deep understanding of the target's structure and mechanism of action.

Strategies for Enhancing Potency and Selectivity

The rational design of more potent and selective analogues of this compound involves targeted modifications of its key functional groups: the ethyl group at the C2 position, the hydroxyl group at the C4 position, and the aldehyde group at the C1 position. Structure-activity relationship (SAR) studies of related benzaldehyde derivatives provide valuable insights into the likely impact of these modifications.

Modification of the Ethyl Group: The ethyl group at the C2 position can be altered to explore its influence on steric and lipophilic interactions with the biological target. Strategies include:

Homologation: Extending the alkyl chain (e.g., to propyl, butyl) or introducing branching (e.g., isopropyl) can probe the size and shape of the binding pocket.

Introduction of Unsaturation: Replacing the ethyl group with a vinyl or ethynyl (B1212043) group can introduce conformational rigidity and potential for alternative binding interactions.

Cyclization: Incorporating the ethyl group into a cyclic structure, such as a cyclopropyl (B3062369) or cyclobutyl ring, can restrict its conformation and improve binding affinity.

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the C4 position is a critical site for hydrogen bonding and can be modified to fine-tune the electronic properties and metabolic stability of the molecule. Key derivatization strategies include:

Etherification: Conversion to alkoxy derivatives (e.g., methoxy, ethoxy) can modulate lipophilicity and hydrogen bonding capacity.

Esterification: Formation of ester analogues can serve as a prodrug strategy, improving bioavailability, or can directly interact with the target.

Replacement with other Functional Groups: Substituting the hydroxyl group with bioisosteres such as an amino, thiol, or fluoro group can significantly alter the electronic and binding properties of the analogue.

Modification of the Aldehyde Group: The aldehyde functionality is a key reactive and interactive group. Its modification can lead to analogues with different binding modes and improved stability. Common approaches are:

Reduction to an Alcohol: Converting the aldehyde to a primary alcohol can alter the hydrogen bonding pattern and remove potential reactivity.

Oxidation to a Carboxylic Acid: This modification introduces a negatively charged group at physiological pH, which can form strong ionic interactions with the target.

Formation of Imines and Oximes: Reaction of the aldehyde with amines or hydroxylamines can introduce diverse substituents and modulate the electronic and steric profile of the molecule.

The following table summarizes some potential modifications and their expected impact on the properties of this compound analogues.

| Modification Site | Functional Group Variation | Potential Impact on Activity |

| C2-Ethyl Group | Homologation (e.g., n-propyl, isopropyl) | Enhanced lipophilicity, improved van der Waals interactions |

| Introduction of Unsaturation (e.g., vinyl) | Conformational rigidity, potential for π-stacking | |

| Cyclization (e.g., cyclopropyl) | Restricted conformation, improved binding affinity | |

| C4-Hydroxyl Group | Etherification (e.g., methoxy) | Increased lipophilicity, altered hydrogen bonding |

| Esterification (e.g., acetate) | Prodrug potential, altered polarity | |

| Bioisosteric Replacement (e.g., -NH2, -SH) | Modified electronic properties and binding interactions | |

| C1-Aldehyde Group | Reduction (e.g., -CH2OH) | Altered hydrogen bonding, reduced reactivity |

| Oxidation (e.g., -COOH) | Introduction of negative charge, potential for ionic interactions | |

| Imine/Oxime Formation | Increased structural diversity, modulation of electronic profile |

Combinatorial Approaches to Library Generation

Combinatorial chemistry offers a powerful set of techniques for the rapid synthesis of large, diverse libraries of compounds, which is invaluable for exploring the structure-activity relationships of the this compound scaffold systematically. These approaches enable the parallel synthesis of numerous analogues, significantly accelerating the discovery of lead compounds.

Solid-Phase Synthesis: A cornerstone of combinatorial chemistry, solid-phase synthesis involves attaching the this compound scaffold to a solid support (e.g., a resin bead). This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as unreacted reagents and byproducts can be washed away. The derivatized scaffold can then be cleaved from the support to yield the final product.

Parallel Synthesis: In this approach, a library of compounds is synthesized in a spatially addressable format, such as in the wells of a microtiter plate. Each well contains a different combination of building blocks, allowing for the straightforward synthesis and screening of a large number of individual compounds. For the this compound scaffold, parallel synthesis could be employed to systematically vary the substituents at the C2, C4, and C1 positions.

"Split-and-Pool" Synthesis: This is a powerful method for generating vast libraries of compounds. The solid support beads are divided into multiple portions, each of which is reacted with a different building block. The beads are then pooled, mixed, and re-divided for the next reaction step. This process is repeated for each point of diversification on the scaffold. While this method generates a large number of compounds, it results in mixtures of compounds on each bead, requiring deconvolution strategies to identify the active components.

A hypothetical combinatorial library based on the this compound scaffold could involve the diversification at three key positions (R1, R2, and R3), as illustrated in the table below.

| Scaffold Position | Building Block Set 1 (R1) | Building Block Set 2 (R2) | Building Block Set 3 (R3) |

| C2-Alkyl | -CH2CH3 (Ethyl) | -CH2CH2CH3 (n-Propyl) | -CH(CH3)2 (Isopropyl) |

| C4-Oxygen | -OH (Hydroxy) | -OCH3 (Methoxy) | -OCOCH3 (Acetoxy) |

| C1-Carbonyl | =O (Aldehyde) | =N-OH (Oxime) | =N-Ph (Phenylimine) |

By combining these building blocks in a combinatorial fashion, a library of 3 x 3 x 3 = 27 distinct analogues could be rapidly synthesized and screened for biological activity. This systematic exploration of the chemical space around the this compound core is crucial for identifying novel compounds with improved therapeutic potential.

Mechanistic Investigations of Reactions and Biological Interactions Involving 2 Ethyl 4 Hydroxybenzaldehyde

Elucidation of Reaction Mechanisms

The reactivity of 2-Ethyl-4-hydroxybenzaldehyde is governed by the interplay of its three functional groups: the aldehyde, the hydroxyl group, and the ethyl substituent on the aromatic ring. Understanding the mechanisms of its transformations is crucial for its application in synthesis.

Pyrolysis Pathways and Product Formation Kinetics for Analogues

Direct studies on the pyrolysis of this compound are not extensively documented; however, mechanistic insights can be drawn from investigations into its structural analogues, such as benzaldehyde (B42025) and other phenolic compounds. The thermal decomposition of these molecules provides a framework for predicting the behavior of this compound under high-temperature conditions.

For instance, the pyrolysis of benzaldehyde, the parent aromatic aldehyde, has been shown to proceed through fragmentation to a phenyl radical, hydrogen atoms, and carbon monoxide at high temperatures. nih.gov The initial step involves the cleavage of the C-H bond of the aldehyde group. nih.gov The hydrogen atoms produced can then initiate a chain reaction by attacking other benzaldehyde molecules, leading to the formation of benzene (B151609) and carbon monoxide. nih.gov

The pyrolysis of phenolic resins, which are polymers containing hydroxylated aromatic rings, yields a complex mixture of products. More than 50 different products have been quantified from phenolic resin pyrolysis, with major compound groups including permanent gases, various phenols, diphenols, and naphthalenes. vub.be This suggests that the pyrolysis of this compound would likely involve reactions of both the aldehyde and the ethyl-phenol moieties, leading to a diverse array of smaller molecules.

Table 1: Key Pyrolysis Products of Benzaldehyde

| Reactant | Major Products | Reaction Type |

| Benzaldehyde | Phenyl radical, Carbon Monoxide, Benzene, Hydrogen atoms | Unimolecular decomposition, Chain reaction |

Role of Intermediates and Transition States in Organic Transformations

The reactions of substituted benzaldehydes frequently proceed through the formation of transient intermediates and transition states that dictate the reaction pathway and product selectivity. researchgate.net In nucleophilic addition reactions, a key intermediate is the tetrahedral alkoxide formed when a nucleophile attacks the electrophilic carbonyl carbon.

For example, a method for synthesizing functionalized benzaldehydes involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate. acs.orgresearchgate.net This intermediate effectively protects the aldehyde functionality, allowing for subsequent cross-coupling reactions with organometallic reagents. acs.orgresearchgate.netrug.nl The formation of an anionic aluminum-ate complex from this intermediate is a crucial step that enables the transfer of alkyl or aryl groups. acs.orgresearchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been used to model the transition states in reactions like the benzannulation of silylhaloalkynes with substituted benzaldehydes. nih.gov These calculations help to explain the regioselectivity of the reaction by comparing the relative electronic energies of different possible transition state structures. nih.gov Aryne intermediates are also significant in certain transformations, serving as versatile species for the synthesis of complex aromatic structures. nih.gov

Examination of Homolytic and Heterolytic Cleavage Processes

Bond cleavage is a fundamental process in chemical reactions and can occur through two primary mechanisms: homolytic and heterolytic cleavage. libretexts.orgpressbooks.pubmaricopa.edu

Heterolytic Cleavage: In this process, one atom retains both electrons from the broken bond, resulting in the formation of ions (a cation and an anion). maricopa.edu This is common in polar reactions. For example, in an SN1 reaction, the leaving group departs with the electron pair, forming an anion and a carbocation intermediate. pressbooks.pub

Homolytic Cleavage (Homolysis): Here, the bond breaks symmetrically, with each atom retaining one of the bonding electrons. pressbooks.pub This generates highly reactive neutral species called radicals, which each have an unpaired electron. libretexts.orgmaricopa.edu Homolytic cleavage is typically initiated by heat or light and often occurs in non-polar bonds. pressbooks.pub

The high-temperature pyrolysis of analogues like benzaldehyde provides a clear example of homolytic cleavage. The initial decomposition step, C₆H₅CHO → C₆H₅CO• + H•, involves the homolytic cleavage of the aldehydic C-H bond to form a benzoyl radical and a hydrogen radical. nih.gov Subsequent loss of carbon monoxide from the benzoyl radical yields a phenyl radical (C₆H₅CO• → C₆H₅• + CO), another key step involving homolysis. nih.gov These radical intermediates then drive the subsequent chain reactions. nih.gov

Analysis of Nucleophilic and Electrophilic Addition/Substitution Mechanisms

The chemical character of this compound allows it to participate in both nucleophilic and electrophilic reactions.

The aldehyde group is susceptible to nucleophilic addition . The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is readily attacked by nucleophiles. The synthesis of substituted benzaldehydes often leverages this reactivity, though the aldehyde must sometimes be "masked" as a stable intermediate to prevent unwanted side reactions with strong nucleophilic reagents like organolithiums. acs.orgresearchgate.netrug.nl

The aromatic ring, activated by the strong electron-donating hydroxyl (-OH) group and the weakly activating ethyl (-C₂H₅) group, is susceptible to electrophilic aromatic substitution . These groups increase the electron density of the ring, particularly at the ortho and para positions relative to the hydroxyl group, making it a nucleophile. A classic example of this type of reaction is the Reimer-Tiemann reaction, where treatment of a phenol (B47542) with chloroform (B151607) in a basic solution yields a hydroxybenzaldehyde. learncbse.in This reaction proceeds via electrophilic attack on the phenoxide ion by dichlorocarbene (B158193) (:CCl₂), a potent electrophile. learncbse.in

Biological Mechanism of Action Studies

While the specific biological activities of this compound are not widely reported, studies on closely related isomers and analogues offer potential insights into its mechanism of action.

Identification of Cellular and Molecular Targets

Research on 2-hydroxy-4-methoxybenzaldehyde (B30951), a structural analogue of this compound, indicates a broad range of biological properties, although the precise molecular mechanisms often remain to be fully elucidated. researchgate.net This compound is a phenylpropanoid, a class of secondary metabolites that play key roles in plant defense and stress response signaling. researchgate.net

Studies on 2-hydroxy-4-methoxybenzaldehyde and other related compounds have suggested potential interactions with specific molecular targets. For instance, this analogue has been reported to exhibit tyrosinase activity. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. While the molecular role of many such metabolites is largely unknown, their involvement in plant-environment interactions suggests they may interact with various cellular signaling pathways and enzyme systems. researchgate.net

Gene Expression Profiling and Transcriptomic Analysis (e.g., RNA-seq, qPCR)

No studies were found that investigated the effects of this compound on global gene expression or the transcription of specific genes.

Enzyme Kinetics and Inhibition Mechanism Studies

There is no available research detailing the kinetics of any enzymatic reactions involving this compound, nor are there studies on its potential as an enzyme inhibitor.

Investigation of Intracellular Signaling Pathways

Scientific literature detailing the influence of this compound on any intracellular signaling pathways is not currently available.

Emerging Research Applications and Future Perspectives for 2 Ethyl 4 Hydroxybenzaldehyde

Role as a Synthetic Building Block in Advanced Organic Synthesis

The unique arrangement of the ethyl, hydroxyl, and formyl groups on the benzene (B151609) ring of 2-Ethyl-4-hydroxybenzaldehyde provides a versatile platform for the synthesis of more complex molecular architectures. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable starting material in multi-step organic synthesis.

Precursor for Complex Heterocyclic and Polyaromatic Compounds

While specific research detailing the use of this compound in the synthesis of complex heterocyclic and polyaromatic compounds is limited, its structural motifs are analogous to other hydroxybenzaldehydes that are widely used in such applications. The aldehyde functionality can readily participate in condensation reactions with various nucleophiles to form Schiff bases, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. Furthermore, the hydroxyl group can be utilized in cyclization reactions to form oxygen-containing heterocycles like coumarins and chromones. The ethyl group, while less reactive, can influence the solubility, steric hindrance, and electronic properties of the resulting complex molecules.

Future research is anticipated to explore the use of this compound in well-established synthetic methodologies such as the Pechmann condensation for coumarin (B35378) synthesis, the Friedländer annulation for quinoline (B57606) synthesis, and various multicomponent reactions to generate diverse heterocyclic scaffolds. The specific substitution pattern of this compound is expected to impart unique properties to the resulting heterocyclic and polyaromatic systems.

Intermediate in the Preparation of Specialized Pharmaceuticals and Agrochemicals

The synthesis of novel pharmaceutical and agrochemical agents often relies on the availability of versatile chemical intermediates. While there are no widely commercialized pharmaceuticals or agrochemicals that explicitly list this compound as a direct precursor, its potential as a building block is significant. The core phenyl ring with its specific functionalization can serve as a scaffold for the construction of biologically active molecules.

For instance, the hydroxybenzaldehyde moiety is a key component in some classes of drugs, and the introduction of an ethyl group at the 2-position could modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. In the agrochemical sector, derivatives of hydroxybenzaldehydes have been investigated for their herbicidal and pesticidal activities. The lipophilicity conferred by the ethyl group in this compound could potentially enhance the efficacy and environmental persistence of new agrochemical compounds.

Development of Novel Therapeutic and Prophylactic Agents

The search for new therapeutic agents is a continuous effort in medicinal chemistry. The structural features of this compound make it an interesting candidate for exploration in drug discovery programs.

Lead Compound Identification and Optimization for Drug Discovery

In the initial stages of drug discovery, identifying novel "lead compounds" with desirable biological activity is crucial. While there is a lack of published studies identifying this compound as a potent lead compound for a specific disease target, its structural similarity to other biologically active phenolic compounds suggests its potential. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Future research endeavors will likely involve screening this compound and its derivatives against a variety of biological targets. Once a promising activity is identified, the molecule can be further optimized through medicinal chemistry approaches. The ethyl, hydroxyl, and aldehyde groups offer multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Targeting Specific Pathophysiological Pathways

The development of targeted therapies requires compounds that can interact with specific proteins or pathways involved in disease processes. Although the specific pathophysiological pathways targeted by this compound have not yet been elucidated, its potential to interact with various biological systems can be inferred from the activities of related compounds. For example, some hydroxybenzaldehyde derivatives have been shown to inhibit enzymes or modulate signaling pathways implicated in inflammation and cancer.

Future research in this area would involve computational modeling and in vitro assays to predict and validate the biological targets of this compound. Understanding its mechanism of action at a molecular level will be critical for its development as a potential therapeutic agent.

Applications in Functional Materials and Chemical Sensing

The unique electronic and structural properties of this compound also suggest its potential utility in the field of materials science and chemical sensing. The aromatic ring system, coupled with the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, can give rise to interesting photophysical properties.

Ligands for Coordination Chemistry in Material Science

This compound, as a derivative of salicylaldehyde (B1680747), is a promising candidate for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of the aldehyde group with a primary amine. The resulting Schiff base, characterized by an imine (-C=N-) group, can coordinate with various metal ions through the nitrogen of the imine and the oxygen of the phenolic hydroxyl group.

The versatility of Schiff base ligands allows for the creation of a wide array of metal complexes with tailored electronic and steric properties. By modifying the amine precursor or the salicylaldehyde derivative, researchers can fine-tune the properties of the resulting metal complex. For instance, novel copper(II) complexes with bidentate Schiff base ligands derived from various salicylaldehyde derivatives and 2-methoxyethylamine (B85606) have been synthesized and characterized. These complexes often exhibit a square planar or distorted square planar geometry around the central metal ion. The study of such complexes is crucial for developing new materials with specific magnetic, optical, or catalytic properties. The ethyl group at the 2-position in this compound can influence the solubility and steric environment of the resulting metal complexes, potentially leading to novel materials for applications in catalysis and molecular magnetism.

Table 1: Examples of Metal Complexes with Salicylaldehyde-Derived Schiff Base Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Potential Application |

|---|---|---|---|

| Copper (II) | Bidentate N,O | Distorted Square Planar | Catalysis, Anticancer Agents |

| Iron (III) | Bidentate N,O | Octahedral | Magnetic Materials |

| Zinc (II) | Bidentate N,O | Tetrahedral | Fluorescence Sensors |

| Cobalt (II) | Bidentate N,O | Square Planar | Oxygen Carriers |

Components in Liquid Crystal Research and Dye Synthesis

The molecular structure of this compound, featuring a rigid benzene ring and polar functional groups (hydroxyl and aldehyde), makes it a valuable building block in the synthesis of liquid crystals and dyes. The aldehyde group provides a reactive site for creating larger, mesogenic (liquid crystal-forming) molecules, often through the formation of Schiff bases (azomethines).

For example, new liquid-crystalline compounds have been synthesized using 2,4-dihydroxybenzaldehyde (B120756) as a starting material. The reaction of the aldehyde with an aniline (B41778) derivative creates an azomethine linkage, and the hydroxyl groups can be esterified to introduce long alkyl chains, which are crucial for inducing liquid crystalline phases. The resulting unsymmetrical, often bent-core, molecules can exhibit various mesophases, such as nematic and smectic phases. The specific placement of the ethyl and hydroxyl groups on the this compound core can influence the molecular packing and, consequently, the thermal stability and range of the liquid crystal phases.

In dye synthesis, the aldehyde group can be used to create conjugated systems. For instance, azo dyes have been synthesized by reacting 4-formylbenzenediazonium salts with various coupling components. The aldehyde functionality allows the resulting dye molecule to be further functionalized or grafted onto polymers. The chromophoric properties of dyes derived from this compound would be influenced by the electronic effects of the hydroxyl and ethyl substituents, potentially leading to dyes with specific colors and properties for applications in textiles, optics, and electronics.

Green Chemistry Approaches in this compound Research

Development of Sustainable Synthetic Methods and Reagents

The synthesis of hydroxybenzaldehydes has traditionally involved methods like the Reimer-Tiemann reaction, which often suffer from low yields, the formation of significant tar byproducts, and the use of hazardous solvents like chloroform (B151607). google.com Green chemistry principles encourage the development of alternative synthetic routes that are more efficient and environmentally benign.

One sustainable approach involves the selective oxidation of the corresponding cresol (B1669610) derivative, 2-ethyl-4-methylphenol. Research into the synthesis of 4-hydroxybenzaldehyde (B117250) derivatives has identified methods that utilize catalysts like cobalt(II) chloride in more environmentally friendly solvents such as methanol (B129727). This catalytic oxidation process can be performed under an oxygen atmosphere, using air as a green oxidant. Such methods offer high selectivity for the desired aldehyde product while minimizing waste. For instance, a process for producing 4-hydroxybenzaldehyde derivatives by oxidizing p-cresol (B1678582) derivatives with oxygen has been developed, highlighting the potential for cleaner production. nih.gov

Another green strategy involves modifying existing reaction conditions to reduce waste. In the Reimer-Tiemann reaction, using aqueous methanol as the reaction medium instead of water alone or aqueous ethanol (B145695) has been shown to improve the total yield of aldehydes and decrease tar formation. google.com These sustainable methods, while often developed for the parent 4-hydroxybenzaldehyde, provide a clear pathway for the greener synthesis of this compound.

Table 2: Comparison of Synthetic Methods for Hydroxybenzaldehydes

| Method | Reagents/Solvents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Reimer-Tiemann | Phenol (B47542), Chloroform, NaOH, Water | Well-established | Low yield, tar formation, hazardous reagents |

| Modified Reimer-Tiemann | Phenol, Chloroform, NaOH, Aqueous Methanol | Improved yield, less tar | Still uses chloroform |

| Catalytic Oxidation | p-Cresol derivative, O₂, Co(II) catalyst, Methanol | High selectivity, uses air as oxidant, greener solvent | Requires specific catalyst |

Environmental Fate and Bioremediation Potential

The environmental fate of this compound is dictated by its chemical structure—a substituted phenolic aldehyde. Such compounds, when released into the environment, can undergo several degradation processes. In the atmosphere, they are expected to be degraded through photo-oxidation by reacting with hydroxyl radicals. oecd.org

In aquatic and soil environments, phenolic compounds are subject to microbial degradation. nih.gov Various fungi and bacteria can produce extracellular enzymes, such as phenol oxidases and peroxidases, that break down these aromatic compounds. nih.gov Studies on similar compounds like 2-hydroxybenzaldehyde (salicylaldehyde) indicate that they are biodegradable. oecd.org It is anticipated that microorganisms could initially oxidize the aldehyde group to a carboxylic acid and subsequently cleave the aromatic ring, eventually mineralizing the compound to carbon dioxide and water. Bioremediation strategies could potentially leverage strains of bacteria, such as Streptomyces aureus, which have been shown to be effective in degrading other aromatic aldehydes like 3-phenoxybenzaldehyde. nih.gov

However, substituted benzaldehydes are also recognized as reactive chemicals that can exhibit toxicity to aquatic organisms. tandfonline.comtandfonline.com Their toxicity is influenced by their molecular structure, and they can act as electrophiles, potentially reacting with amino groups in enzymes. tandfonline.com Therefore, while bioremediation is a promising avenue, the potential ecotoxicity of this compound and its degradation intermediates would need to be carefully assessed. Advanced oxidation processes, such as ozonolysis, also represent a viable method for degrading phenolic aldehydes in wastewater. nih.gov

Unexplored Research Avenues and Future Challenges

Investigation of Novel Biological Activities

While this compound itself has not been extensively studied for its biological activities, its structural analogues have shown a wide range of pharmacological effects, suggesting it is a promising candidate for future investigation.

Analogues such as p-hydroxybenzaldehyde (p-HBA) have demonstrated anti-inflammatory, antioxidative stress, and neuroprotective effects. nih.gov Research using a C. elegans model showed that p-HBA could protect against oxidative stress and β-amyloid toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's. nih.gov Another close analogue, 2,4-dihydroxybenzaldehyde, has been found to possess anti-angiogenic, anti-inflammatory, and anti-nociceptive activities.

Furthermore, Schiff bases derived from hydroxybenzaldehydes often exhibit enhanced biological profiles. For instance, a sulfonic acid-based imine compound synthesized from 2-hydroxy-5-methylbenzaldehyde (B1329341) showed notable antimicrobial activity against bacteria like S. aureus and E. faecalis, as well as good antioxidant properties. This indicates that derivatives of this compound could be explored for the development of new antimicrobial or antioxidant agents. The structural modifications afforded by the ethyl group could modulate lipophilicity and steric interactions, potentially leading to compounds with novel or improved biological activities. Future research should focus on synthesizing derivatives and screening them for a variety of effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Table 3: Reported Biological Activities of Structural Analogues

| Compound | Biological Activity | Potential Application |

|---|---|---|

| p-Hydroxybenzaldehyde | Antioxidant, Neuroprotective | Alzheimer's Disease |

| 2,4-Dihydroxybenzaldehyde | Anti-inflammatory, Anti-angiogenic | Inflammatory Disorders |

| 2-Hydroxy-5-methylbenzaldehyde Derivative | Antimicrobial, Antioxidant | Infectious Diseases |

| 3-Hydroxybenzaldehyde | Vasculoprotective | Cardiovascular Disease |

Application of Advanced Analytical and Imaging Techniques

The comprehensive characterization of this compound and its behavior in biological systems will necessitate the application of sophisticated analytical and imaging technologies. The methodologies currently employed for the analysis of other phenolic compounds offer a roadmap for future investigations.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are fundamental for the separation, identification, and quantification of phenolic compounds from various matrices. nih.gov These chromatographic techniques, often coupled with mass spectrometry (MS), provide high sensitivity and selectivity, which will be crucial for pharmacokinetic and metabolic studies of this compound. researchgate.net

In the realm of in vivo studies, advanced imaging techniques are becoming indispensable tools in drug discovery and development. revvity.com Non-invasive molecular imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allow for the real-time, longitudinal visualization and quantification of a molecule's biodistribution and target engagement in living organisms. nih.gov By radiolabeling this compound, researchers could track its journey through the body, identify target tissues, and assess its pharmacokinetic profile non-invasively. mdpi.com Furthermore, techniques like laser desorption postionization mass spectrometry (LDPI-MS) are emerging for the matrix-free imaging of small molecule drugs directly in tissue sections, offering high-resolution spatial distribution information. rsc.org The application of these imaging technologies would provide invaluable insights into the in vivo behavior of this compound, accelerating its preclinical development. revvity.comnih.gov

Integrated In Vivo Efficacy and Translational Research

While in vivo efficacy data for this compound is not yet available, studies on closely related hydroxybenzaldehydes provide compelling evidence for potential therapeutic applications and guide future translational research.

Research on 2,4-Dihydroxybenzaldehyde (DHD) , an analogue of this compound, has demonstrated significant biological activities in preclinical models. biomolther.org These findings suggest that this compound may possess similar pharmacological properties worthy of investigation.

Table 1: In Vivo Efficacy of 2,4-Dihydroxybenzaldehyde in Murine Models

| Activity | In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Acetic acid-induced vascular permeability | Showed significant inhibition of vascular permeability. | biomolther.org |

| Carrageenan-induced air pouch | Demonstrated significant suppression in exudate volume, number of polymorphonuclear leukocytes, and nitrite (B80452) content. | biomolther.org | |

| Anti-angiogenic | Chick chorioallantoic membrane (CAM) assay | Exhibited significant inhibition of angiogenesis with an IC50 value of 2.4 μ g/egg . | biomolther.org |

The translational potential of these findings for this compound is significant. The anti-inflammatory and anti-angiogenic properties observed with DHD suggest that this compound could be a candidate for research into conditions characterized by inflammation and aberrant blood vessel growth.

Furthermore, studies on 4-Hydroxybenzaldehyde have revealed other potential therapeutic avenues. It has been shown to promote wound healing and cell migration. nih.gov Additionally, it has demonstrated protective effects in models of oxidative stress. nih.gov

Table 2: Investigated Activities of 4-Hydroxybenzaldehyde

| Activity | Key Findings | Reference |

|---|---|---|

| Wound Healing | Promotes cell migration and invasion. | nih.gov |

These findings for analogous compounds underscore the importance of initiating integrated in vivo efficacy studies for this compound. A translational research program could explore its potential in dermatology, inflammatory disorders, and conditions associated with oxidative stress. By leveraging the established preclinical models used for its analogues, researchers can efficiently evaluate the therapeutic potential of this compound and accelerate its path toward potential clinical applications. The societal interest in the health-promoting properties of phenolic compounds further encourages such translational studies. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro